molecular formula C23H27N3O4S B2822208 9-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898438-59-0

9-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2822208
CAS RN: 898438-59-0
M. Wt: 441.55
InChI Key: KCWBUWWTRMRPJP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a sulfonyl group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups and a large number of atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Serotonin Receptor Modulation

The compound’s piperazine moiety suggests potential interactions with serotonin receptors. Specifically, it has been investigated for its affinity toward the serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in the central nervous system and are targeted by drugs used to treat conditions such as depression, schizophrenia, and anorexia. The compound’s activity at these receptors could provide insights into novel therapeutic approaches.

Antidepressant Properties

Given its interaction with serotonin receptors, this compound may exhibit antidepressant properties. Researchers have explored its effects on 5-HT1A receptors, where it demonstrated excellent activity (comparable to the reference compound 8-OH-DPAT) with low Ki values . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antibacterial Activity

In a different context, researchers have synthesized derivatives containing piperazine groups and evaluated their antibacterial properties. While not directly related to the compound , similar piperazine-containing derivatives have shown promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa . Investigating this compound’s antibacterial potential could be worthwhile.

Crystallography and Structural Insights

The crystal structure of this compound, along with its interactions in the solid state, could provide valuable information. Researchers have observed π-π stacking interactions between coumarin fragments in the crystal lattice, which may influence its biological activity . Investigating its three-dimensional arrangement and intermolecular forces could enhance our understanding.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity .

properties

IUPAC Name

7-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-30-20-7-5-19(6-8-20)24-11-13-25(14-12-24)31(28,29)21-15-17-3-2-10-26-22(27)9-4-18(16-21)23(17)26/h5-8,15-16H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWBUWWTRMRPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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